What is the chemical structure of N-Acetylchitohexaose?
What is the chemical structure of N-Acetylchitohexaose?
This technical guide provides a rigorous structural and functional analysis of N-Acetylchitohexaose (GN6), designed for researchers in glycobiology and drug development.[1][2]
Executive Summary
N-Acetylchitohexaose (also known as Chitohexaose hexamer, (GlcNAc)₆, or GN6) is a linear oligosaccharide comprising six N-acetyl-D-glucosamine units linked via
Biologically, GN6 acts as a potent Microbe-Associated Molecular Pattern (MAMP) .[2] It is a high-affinity substrate for chitinases (GH18/GH20 families) and a specific ligand for LysM-domain containing receptors (e.g., LYSMD3 in mammals, CERK1 in plants), triggering innate immune responses.[2] Its precise chemical structure—specifically the degree of polymerization (DP=6) and full N-acetylation—is the determinant factor for its receptor specificity and antitumor efficacy.
Chemical Architecture & Topology
Structural Definition
GN6 is a homopolymer. Unlike chitosan oligomers which have variable acetylation, GN6 is fully acetylated at the C2 nitrogen of every glucosamine unit.
-
Monomer Unit: 2-acetamido-2-deoxy-D-glucopyranose (GlcNAc).[1][2]
-
Linkage:
-(1$\to$4)-O-glycosidic bond.[2] The anomeric carbon (C1) of the non-reducing unit is linked to the C4 oxygen of the subsequent unit. -
Termini:
-
Non-Reducing End: Contains a stable C4 hydroxyl group; this end is often the recognition site for exochitinases.
-
Reducing End: Contains a hemiacetal group at C1, capable of mutarotation between
and anomers in solution.
-
Physicochemical Data Profile
| Property | Value / Description |
| IUPAC Name | (GlcNAc)₆; Hexa-N-acetylchitohexaose |
| CAS Registry Number | 38854-46-5 |
| Molecular Formula | |
| Molecular Weight | 1237.18 g/mol |
| Solubility | Soluble in water, DMSO; Insoluble in EtOH, Acetone |
| pKa | ~12.0 (Sugar hydroxyls); Amide protons are non-ionizable at phys.[2][3] pH |
| Conformation | |
| Crystal Form | Hygroscopic powder; tends to form amorphous solids upon lyophilization |
Topological Diagram
The following diagram illustrates the linear connectivity and functional termini of the hexamer.
Figure 1: Topological representation of GN6 showing the directionality from the non-reducing end (blue) to the reducing end (red).[2]
Synthesis & Purification Protocols
Producing high-purity GN6 (>98%) is challenging due to the difficulty in separating it from pentamers (GN5) and heptamers (GN7).[2] The most reliable method involves the acid hydrolysis of chitin followed by selective re-acetylation and size-exclusion chromatography.
Experimental Workflow
-
Preparation of Colloidal Chitin: Dissolve
-chitin in conc. HCl, then precipitate in cold water to increase surface area. -
Acid Hydrolysis: Controlled depolymerization to generate a mixture of oligomers.
-
Selective N-Acetylation: If deacetylated oligomers (chitosan) are formed, they must be re-acetylated using acetic anhydride.[2]
-
Fractionation: Separation of the hexamer using Gel Filtration or Cation Exchange Chromatography.
Detailed Protocol: Selective Isolation of GN6
Reagents: Chitosan hexamer (as precursor), Acetic Anhydride, Methanol, CM-Sephadex C-25 resin.[1][2]
Step 1: Selective N-Acetylation
-
Rationale: Starting with purified chitosan hexamer (GlcN)₆ allows for cleaner synthesis than hydrolyzing bulk chitin.
-
Dissolve 200 mg of Chitohexaose hydrochloride in 10 mL of Methanol/Water (1:1 v/v).
-
Add 200
L Acetic Anhydride (stoichiometric excess) dropwise under magnetic stirring. -
Incubate at Room Temperature (RT) for 12 hours.
-
Checkpoint: The solution should remain clear. Turbidity indicates precipitation of higher MW aggregates.
Step 2: Chromatographic Purification
-
Column: CM-Sephadex C-25 (
cm).[1][2][4] -
Buffer B: 0-2 M NaCl gradient in Buffer A.
-
Procedure:
-
Equilibrate column with 2 column volumes (CV) of Buffer A.[1]
-
Load sample (filtered through 0.45
m membrane). -
Elute with a linear gradient of NaCl.
-
Collect 5 mL fractions.
-
-
Detection: Monitor fractions using UV at 210 nm (amide bond) or Phenol-Sulfuric Acid assay (total sugar).[2]
Step 3: Desalting and Lyophilization
-
Pool fractions corresponding to the GN6 peak.
-
Desalt using a Bio-Gel P-2 column or activated charcoal extraction.[2]
-
Lyophilize to obtain a white, fluffy powder.
Structural Characterization
Validation of the hexamer structure requires confirming the degree of polymerization (DP) and the integrity of the N-acetyl groups.
Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is the gold standard for determining the molecular weight and sequence.[2]
-
Observed Ion:
or .[1][2] -
Target m/z:
-
Fragmentation (MS/MS):
-
Fragmentation occurs at glycosidic bonds, producing B-ions (non-reducing end) and Y-ions (reducing end).[2]
-
A difference of 203 Da (mass of one GlcNAc residue) between peaks confirms the homopolymer sequence.
-
Nuclear Magnetic Resonance (NMR)
NMR distinguishes GN6 from partially deacetylated oligomers.
-
Solvent:
or . -
Key Signals (
-NMR, 500 MHz):-
1.9 - 2.0 ppm: Singlet, intense.[2] Corresponds to the methyl protons of the N-acetyl groups (-NHCOCH
).[2] Integration should be 18H relative to the anomeric protons. - 3.0 - 4.0 ppm: Ring protons (H2-H6).[1][2]
-
4.5 - 4.6 ppm: Anomeric proton (H1) of internal
-linkages.[1][2] -
5.19 ppm (
) / 4.7 ppm ( ): Anomeric proton of the reducing end unit (H1).[2] The splitting indicates mutarotation.
-
1.9 - 2.0 ppm: Singlet, intense.[2] Corresponds to the methyl protons of the N-acetyl groups (-NHCOCH
Biological Mechanism & Signaling[2][5]
GN6 is not merely a structural building block; it is a signaling molecule. In plants, it mimics fungal invasion (MAMP). In mammals, it modulates inflammation.
The LysM Signaling Pathway
The diagram below depicts the activation of the immune response in a model system (e.g., Bombyx mori or mammalian macrophages) upon GN6 binding.
Figure 2: Signal transduction pathway initiated by GN6 binding to LysM-domain receptors, leading to antimicrobial peptide (AMP) synthesis.[2]
Enzymatic Interactions
-
Lysozyme: GN6 binds to the cleft of lysozyme (Sites A-F). Hydrolysis occurs primarily between sites D and E. GN6 is often used as a competitive inhibitor or a slow-reacting substrate to study enzyme kinetics.[1][2]
-
Chitinases: Family 18 chitinases degrade GN6 via a substrate-assisted mechanism involving the N-acetyl group at the -1 subsite, forming an oxazolinium ion intermediate.[1][2]
References
-
PubChem. N-Acetylchitohexaose - Compound Summary.[1][2][3][5][6] National Library of Medicine. [Link][2]
-
Li, K., et al. (2017).[7] Access to N-Acetylated Chitohexaose with Well-Defined Degrees of Acetylation.[2][4][7] BioMed Research International. [Link]
-
Koga, D., et al. (1998). Chitinase and Chitohexaose Production.[8] Advances in Chitin Science.
-
Zhang, H., et al. (2025). N-acetylchitohexaose induces immune priming against Pseudomonas aeruginosa infection in the silkworm, Bombyx mori.[9] bioRxiv. [Link][1][2]
-
Hamaguchi, K., et al. (1995). Interaction of N-acetylchitohexaose with lysozyme.[2] Journal of Biochemistry.
Sources
- 1. Chitohexaose | C36H68N6O25 | CID 3081404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Acetylchitohexaose | C48H80N6O31 | CID 197182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lacto-N-hexaose | C40H68N2O31 | CID 194173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Access to N-Acetylated Chitohexaose with Well-Defined Degrees of Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetylglucosaminitol | C8H17NO6 | CID 165206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-acetyl-chitin | C30H51N3O17 | CID 134692342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Access to N-Acetylated Chitohexaose with Well-Defined Degrees of Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pilot-Scale Production of Chito-Oligosaccharides Using an Innovative Recombinant Chitosanase Preparation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetylchitohexaose induces immune priming against Pseudomonas aeruginosa infection in the silkworm, Bombyx mori | bioRxiv [biorxiv.org]
